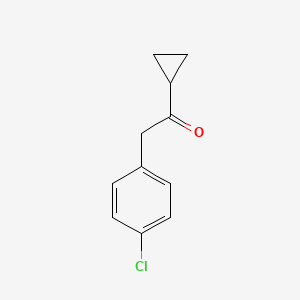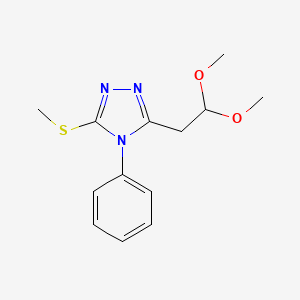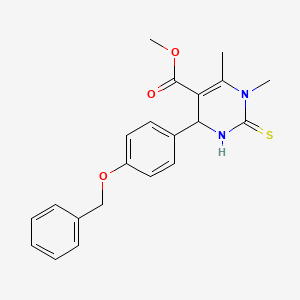
4-(Methylamino)quinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)quinazoline-7-carboxylic acid is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as this compound, often involves the condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . A method has been developed for making isatoic anhydride-8-amide from isatin-7-carboxylic acid, which can be used to produce a range of quinazoline and substituted aniline derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N3O2/c1-11-9-7-3-2-6 (10 (14)15)4-8 (7)12-5-13-9/h2-5H,1H3, (H,14,15) (H,11,12,13) .Chemical Reactions Analysis
The synthesis of quinazoline derivatives involves various chemical reactions. For instance, the synthesis of isatoic anhydride-8-amide from isatin-7-carboxylic acid involves a reaction that occurs efficiently at room temperatures in sulfuric acid and sodium azide .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 203.2 .Scientific Research Applications
Antimicrobial and Anti-HIV Activity
4-(Methylamino)quinazoline-7-carboxylic acid derivatives have shown significant potential in antimicrobial and anti-HIV applications. For instance, 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones, which are closely related compounds, have exhibited notable antibacterial and antifungal activities, as well as anti-HIV activity against replication of HIV-1(IIIB) and HIV-2 (ROD) in MT-4 cells (Alagarsamy et al., 2007).
Cytotoxic Activity
Compounds related to this compound have shown promise in cytotoxic applications. Specifically, derivatives of this compound have been tested for their growth inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, demonstrating potent cytotoxicity (Deady et al., 2003).
Antiparkinsonian Agents
Derivatives of this compound have been explored for their potential as antiparkinsonian agents. In particular, a series of azetidinonyl/thiazolidinonyl quinazolinone derivatives have been synthesized and evaluated for this purpose, showing promising results (Kumar et al., 2012).
Anticonvulsant Activity
Research has been conducted on quinazolinone derivatives, including those related to this compound, for their anticonvulsant activity. These compounds have demonstrated efficacy in controlling seizures, offering a potential new avenue for anticonvulsant therapy (Noureldin et al., 2017).
Antimalarial and Antitumor Effects
Analogs of this compound have been synthesized and evaluated for their antimalarial and antitumor properties. However, it was found that modifications in the compound structure could significantly reduce these properties, highlighting the importance of specific structural features for biological activity (Werbel & Degnan, 1987).
Safety and Hazards
The safety information for 4-(Methylamino)quinazoline-7-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Quinazoline derivatives, including 4-(Methylamino)quinazoline-7-carboxylic acid, have drawn more and more attention in synthesis and bioactivities research due to their significant biological activities . The development of new synthetic methods and the exploration of their biological properties are potential future directions .
Properties
IUPAC Name |
4-(methylamino)quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-9-7-3-2-6(10(14)15)4-8(7)12-5-13-9/h2-5H,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQZLSKOGOTHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941236-69-7 |
Source


|
| Record name | 4-(methylamino)quinazoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride](/img/structure/B2429182.png)
![3-(2-ethoxyethyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429185.png)


![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B2429188.png)


![(Z)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2429194.png)
![4-[3-(2,4-Dichlorophenyl)propanoyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2429195.png)


![N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2429201.png)


